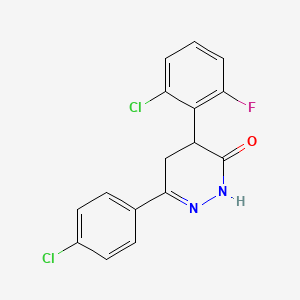

4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2FN2O/c17-10-6-4-9(5-7-10)14-8-11(16(22)21-20-14)15-12(18)2-1-3-13(15)19/h1-7,11H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUWLJNUMMLFFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate under reflux conditions to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that derivatives of pyridazinones exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. These compounds induce apoptosis and disrupt cell cycle progression, making them candidates for further development in cancer therapy .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Study 1: Anticancer Screening

A study conducted by Šačkus et al. evaluated a series of pyridazinone derivatives, including this compound, against K562 and MCF-7 cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Case Study 2: Anti-inflammatory Mechanisms

In an investigation into the anti-inflammatory mechanisms of pyridazinones, researchers found that treatment with this compound significantly inhibited the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests that this compound may be beneficial in managing conditions characterized by chronic inflammation.

Wirkmechanismus

The mechanism of action of 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2-chloro-6-fluorophenyl)-6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

- 4-(2-chloro-6-fluorophenyl)-6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone

- 4-(2-chloro-6-fluorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

The uniqueness of 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl rings can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

The compound 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C18H15Cl2FNO

- Molecular Weight : 385.214 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to pyridazinones often exhibit biological activities through various mechanisms, including:

- Inhibition of Enzymes : Many pyridazinones have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The selectivity and potency of these compounds make them promising candidates for the treatment of conditions such as Alzheimer's disease .

- Anticancer Activity : Some derivatives demonstrate significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl rings can enhance the anticancer properties of these compounds .

Antimicrobial Activity

Recent studies have shown that pyridazinone derivatives exhibit varying degrees of antimicrobial activity. For instance, certain compounds have been tested against bacterial strains and have shown comparable effectiveness to standard antibiotics like norfloxacin .

Anticancer Studies

A study evaluating the cytotoxic effects of pyridazinone derivatives revealed that some compounds caused significant cell death in cancer cell lines at specific concentrations. For example:

- Compound T3 exhibited an IC50 value of 27.05 µM, while Compound T6 showed a higher IC50 value of 120.6 µM, indicating T3's greater potency against cancer cells .

Neuroprotective Effects

The neuroprotective potential of pyridazinones has been highlighted in various studies focusing on their ability to inhibit MAO-A and MAO-B enzymes. The most promising candidates displayed IC50 values in the low micromolar range, making them suitable for further development as neuroprotective agents .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on MAO Inhibition | Compounds T3 and T6 inhibited MAO-B with IC50 values of 1.57 µM and 4.19 µM respectively | Suggests potential for treating neurodegenerative disorders |

| Cytotoxicity Assessment | T3 caused complete cell death at concentrations above 50 µM; T6 showed no significant cytotoxicity | Indicates T6 may be a safer option for further development |

| Antimicrobial Testing | Several derivatives demonstrated effective inhibition against bacterial strains | Supports the potential use of these compounds as antimicrobial agents |

Q & A

Q. What are the standard synthetic routes for preparing derivatives of this compound?

The synthesis typically involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . For example:

- Friedel-Crafts acylation of substituted anilines with succinic anhydride yields γ-keto acids.

- Cyclization with hydrazine forms the dihydropyridazinone core. Substituents (e.g., chloro, fluoro) are introduced via nucleophilic substitution or condensation reactions. Key intermediates like 6-(4-aminophenyl) derivatives are functionalized with acyl chlorides or amines to enhance activity .

Q. Which in vitro and in vivo models are used to evaluate cardiovascular activity?

- In vitro :

- Platelet aggregation inhibition : Collagen- or ADP-induced aggregation in human platelets (IC₅₀ values compared to standards like CI-930) .

- PDE III inhibition : Enzymatic assays using guinea pig cardiac tissue to measure cAMP/cGMP hydrolysis .

- In vivo :

- Cardiotonic effects : Isolated perfused rat heart models to assess contractility enhancement .

- Antihypertensive activity : Blood pressure monitoring in normotensive or hypertensive rats .

Q. What structural features correlate with platelet aggregation inhibition?

- Chlorine/fluorine substituents : Para-substituted chloro/fluoro groups on phenyl rings enhance potency by improving hydrophobic interactions with platelet receptors .

- Van der Waals volume (Vw) : Larger substituents (e.g., methyl, benzyl) at R3 improve activity, suggesting steric and hydrophobic effects are critical .

Advanced Research Questions

Q. How can substituent patterns be optimized to enhance PDE III inhibition?

- 5-Methyl substitution : Introducing a methyl group at position 5 increases PDE III inhibitory activity by stabilizing the pyridazinone ring’s conformation. For example, CI-930 (ED₅₀ = 0.6 µM) outperforms non-methylated analogs .

- Heterocyclic moieties : Imidazole or pyridyl groups at the 6-position improve selectivity for PDE III over other isoforms. MCI-154, with a 4-pyridyl group, shows 10-fold higher potency than non-heterocyclic derivatives .

- Methodological approach : Use QSAR modeling to correlate substituent properties (e.g., logP, Vw) with activity, followed by iterative synthesis and enzymatic screening .

Q. How to resolve discrepancies between in vitro PDE inhibition and in vivo cardiotonic effects?

- Pharmacokinetic profiling : Assess bioavailability and metabolic stability. For example, some derivatives with strong in vitro activity show poor oral absorption due to rapid hepatic clearance .

- Tissue distribution studies : Use radiolabeled compounds to quantify cardiac uptake. Derivatives with higher lipophilicity (e.g., CI-914) exhibit better myocardial penetration .

- Multi-target assays : Evaluate off-target effects (e.g., β-adrenergic receptor modulation) that may counteract PDE III inhibition in vivo .

Q. What experimental strategies distinguish PDE III inhibition from β-adrenergic modulation?

- Selective enzyme inhibitors : Co-administer PDE III-specific inhibitors (e.g., milrinone) to isolate contributions to cAMP elevation .

- Receptor binding assays : Use radioligands (e.g., [³H]-CGP-12177) to quantify β-adrenergic receptor affinity. Compounds like SK&F 95018 show negligible β-blocking activity, confirming PDE III as the primary target .

- Knockout models : Test compounds in PDE III-deficient animal models to validate mechanism-specific effects .

Data Contradiction Analysis

Q. Why do some derivatives show strong in vitro platelet inhibition but weak antihypertensive effects in vivo?

- Mechanistic divergence : Platelet inhibition correlates with hydrophobic interactions (Vw of substituents), while antihypertensive effects involve vascular PDE III inhibition and nitric oxide modulation. Derivatives with bulky groups may favor platelet targeting over vascular relaxation .

- Dose-response profiling : Optimize dosing regimens to account for differences in tissue penetration. For example, Thyes et al. ( ) found that chloroalkyl derivatives required higher doses for blood pressure reduction than platelet inhibition .

Methodological Recommendations

- SAR optimization : Prioritize substituents with balanced hydrophobicity (logP 2–3) and moderate Vw (80–120 ų) for dual platelet and cardiovascular effects .

- In vivo validation : Use telemetry in conscious rats for continuous blood pressure monitoring to capture transient hemodynamic effects missed in acute models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.